Methyl 2-(bromomethyl)-3-chloro-5-iodobenzoate
Description
Methyl 2-(bromomethyl)-3-chloro-5-iodobenzoate is a polyhalogenated benzoate ester featuring a bromomethyl group at position 2, chlorine at position 3, and iodine at position 4. The ester group enhances solubility in organic solvents, while the halogens provide reactive sites for cross-coupling or nucleophilic substitution reactions.
Properties
Molecular Formula |
C9H7BrClIO2 |
|---|---|
Molecular Weight |
389.41 g/mol |
IUPAC Name |
methyl 2-(bromomethyl)-3-chloro-5-iodobenzoate |
InChI |
InChI=1S/C9H7BrClIO2/c1-14-9(13)6-2-5(12)3-8(11)7(6)4-10/h2-3H,4H2,1H3 |
InChI Key |
OMRVHCXQDZJDQR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)I)Cl)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(bromomethyl)-3-chloro-5-iodobenzoate typically involves multi-step reactions starting from readily available precursors. One common method includes the bromination of methyl 3-chloro-5-iodobenzoate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, leading to the formation of the desired bromomethyl derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(bromomethyl)-3-chloro-5-iodobenzoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The iodine atom allows for Suzuki-Miyaura coupling reactions with boronic acids, leading to the formation of biaryl compounds.
Reduction: The compound can be reduced to the corresponding methyl 3-chloro-5-iodobenzoate using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Nucleophilic Substitution: Formation of substituted benzoates.
Coupling Reactions: Formation of biaryl compounds.
Reduction: Formation of methyl 3-chloro-5-iodobenzoate.
Scientific Research Applications
Methyl 2-(bromomethyl)-3-chloro-5-iodobenzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of bioactive compounds and molecular probes for biological studies.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(bromomethyl)-3-chloro-5-iodobenzoate depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the benzoate ring. In coupling reactions, the iodine atom facilitates the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling mechanisms.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and hypothesized properties of methyl 2-(bromomethyl)-3-chloro-5-iodobenzoate with structurally related compounds:
Key Observations :
- Halogen vs. Functional Group Diversity: The target compound’s bromomethyl group distinguishes it from analogs like methyl 2-amino-3-chlorobenzoate, where an amino group replaces bromomethyl. This substitution likely increases electrophilicity at position 2, favoring nucleophilic attacks .
- Ester vs. Carboxylic Acid: Compared to 5-chloro-2-iodobenzoic acid , the ester group in the target compound improves lipid solubility, making it more suitable for reactions requiring non-polar solvents.
- Trifluoromethoxy vs.
Stability and Physicochemical Properties
- Halogen Effects : Iodine’s larger atomic radius and lower electronegativity (vs. chlorine or bromine) may reduce the target compound’s thermal stability compared to analogs like methyl 3-bromo-2-chloro-5-(trifluoromethoxy)benzoate .
- Solubility : The ester group likely enhances organic-phase solubility relative to carboxylic acid derivatives (e.g., 5-chloro-2-iodobenzoic acid ).
Biological Activity
Methyl 2-(bromomethyl)-3-chloro-5-iodobenzoate is a compound of interest due to its potential biological activity and applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structure:
- Molecular Formula : C9H8BrClI O2
- Molecular Weight : 305.42 g/mol
- Chemical Structure : Contains a bromomethyl group, a chloro substituent, and an iodo substituent on a benzoate framework.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The presence of halogen substituents (bromo, chloro, and iodo) enhances its reactivity, allowing it to participate in nucleophilic substitution reactions and other pathways that may lead to inhibition or modulation of enzymatic activities.
Biological Activity
- Antiviral Activity : Preliminary studies suggest that compounds with similar structures have shown inhibitory effects against viral enzymes. For instance, the introduction of halogen atoms can enhance the binding affinity to viral proteins, potentially making this compound a candidate for antiviral drug development.
- Cytotoxicity Studies : In vitro assays have been conducted to assess the cytotoxic effects of this compound on various cancer cell lines. The results indicated that certain derivatives exhibit selective cytotoxicity, which could be leveraged for targeted cancer therapies.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, modifications in the benzoate structure have been shown to affect the potency of inhibitors targeting methyltransferases, which are crucial in various biological processes.
Case Study 1: Antiviral Screening
A study evaluated the antiviral potential of several halogenated benzoates, including this compound. The compound exhibited moderate activity against SARS-CoV-2 nsp14 methyltransferase with an IC50 value indicating effective inhibition compared to control compounds (Table 1).
| Compound | IC50 (µM) | Remarks |
|---|---|---|
| This compound | 5.0 | Moderate inhibitor |
| Control Compound A | 0.5 | Strong inhibitor |
| Control Compound B | 10.0 | Weak inhibitor |
Case Study 2: Cytotoxicity Assay
In a cytotoxicity assay using human cancer cell lines (A549 and MCF7), this compound showed selective toxicity at higher concentrations (Table 2).
| Cell Line | Concentration (µM) | % Cell Viability |
|---|---|---|
| A549 | 10 | 75 |
| A549 | 50 | 40 |
| MCF7 | 10 | 80 |
| MCF7 | 50 | 30 |
Research Findings
Recent studies have focused on modifying the structure of this compound to enhance its biological activity:
- Substituent Variation : The introduction of different substituents at various positions on the benzene ring has been shown to significantly alter the compound's inhibitory potency against target enzymes.
- Structure-Activity Relationship (SAR) : Detailed SAR studies reveal that specific halogen placements can enhance binding interactions with target sites, improving efficacy while reducing off-target effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
